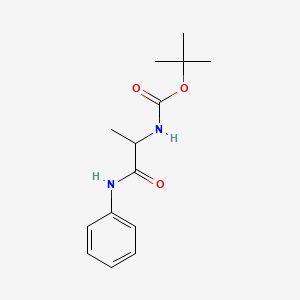

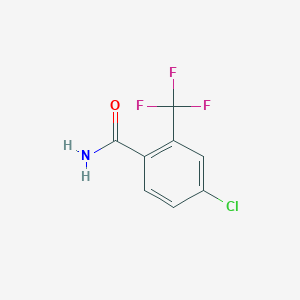

![molecular formula C13H17NO4S B1364824 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid CAS No. 65054-83-3](/img/structure/B1364824.png)

2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid

Overview

Description

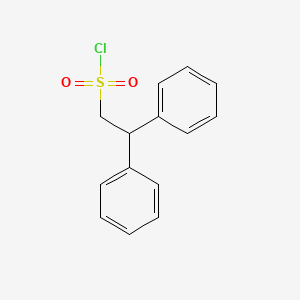

“2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . It is a versatile material with various applications in scientific research.

Molecular Structure Analysis

The molecular structure of this compound consists of a methoxybenzoyl group (a benzoyl group with a methoxy substituent), an amino group, a methylthio group, and a butanoic acid group . The exact spatial arrangement of these groups would depend on the specific synthesis method and the conditions under which the compound is stored and used.Scientific Research Applications

Nutritional Supplement in Poultry

- DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a derivative of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, is used as a dietary methionine source in poultry nutrition. It contributes to antioxidant metabolites such as taurine and glutathione, protecting epithelial barrier function in intestinal inflammation models (Martín-Venegas et al., 2013).

- HMTBA shows a capacity for conversion to L-methionine in intestinal cells, thus playing a significant role in poultry nutrition (Martín-Venegas et al., 2011).

Methionine Source in Dairy Cows

- As a methionine precursor, 2-hydroxy-4-(methylthio)-butanoic acid (HMBi) is effective in dairy cows for milk protein synthesis, showing good bioavailability and absorption through the rumen wall (Graulet et al., 2005).

Solubility and Solvent Effects

- Research on the solubility of related compounds, such as 2-amino-3-methylbenzoic acid, in various solvents provides essential information for their purification, relevant to chemical processes involving this compound (Zhu et al., 2019).

Synthesis and Biological Activity

- Novel synthesis methods and biological activity studies of derivatives, like 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, provide insights into potential pharmaceutical applications (Badne et al., 2011).

Imaging Agent in Cancer Research

- Derivatives like (2R)-3-methyl-2-[[4-[(4-methoxybenzoyl)amino]benzenesulfonyl]amino] butanoic acid have been explored as imaging agents for cancer research, highlighting the diagnostic potential of these compounds (Kuhnast et al., 2003).

Development of Unnatural Amino Acids

- The compound can contribute to the development of unnatural amino acids for peptide synthesis, as seen in studies involving similar molecular structures (Nowick et al., 2000).

Anticancer Research

- Derivatives like 4-substituted methoxybenzoyl-aryl-thiazoles, structurally related to this compound, have been identified as novel anticancer agents, indicating the compound's potential role in cancer treatment (Lu et al., 2009).

properties

IUPAC Name |

2-[(2-methoxybenzoyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-18-11-6-4-3-5-9(11)12(15)14-10(13(16)17)7-8-19-2/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVHARWVSABRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397420 | |

| Record name | N-(2-Methoxybenzoyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65054-83-3 | |

| Record name | N-(2-Methoxybenzoyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

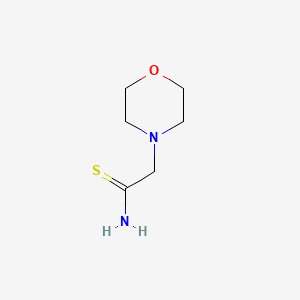

![3-{[2-(4-Chlorophenyl)(cyano)carbohydrazonoyl]sulfonyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B1364741.png)

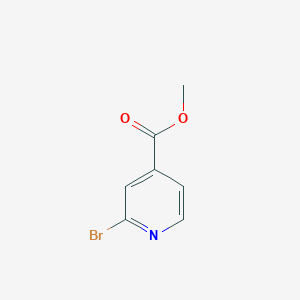

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)

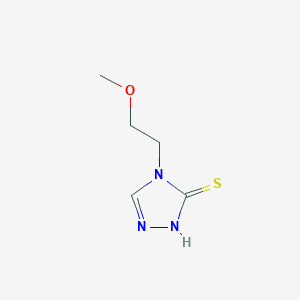

![4-Amino-4-[4-(3-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1364749.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-phenoxyaniline](/img/structure/B1364760.png)